molecular formula C17H23N3O2 B2660853 N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide CAS No. 1797066-64-8

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide

Cat. No. B2660853
CAS RN: 1797066-64-8
M. Wt: 301.39
InChI Key: GCWJQINIRHDERT-UHFFFAOYSA-N
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Description

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide, also known as COB-DAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. COB-DAB is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism Of Action

The mechanism of action of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death.
Biochemical and Physiological Effects
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has been shown to have cytotoxic effects on cancer cells, but it does not appear to have significant toxicity in normal cells. Studies have also shown that N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide can induce apoptosis in cancer cells without affecting normal cells, suggesting that it may have a high therapeutic index. However, further studies are needed to determine the long-term effects of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide on normal cells and tissues.

Advantages And Limitations For Lab Experiments

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has several advantages for use in lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its potential for use as a fluorescent probe for imaging cancer cells. However, N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide also has limitations, including its low solubility in water and its potential for degradation over time.

Future Directions

There are several future directions for research on N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide, including the development of more efficient synthesis methods to increase the yield of the compound, the investigation of its potential use as a therapeutic agent for cancer treatment, and the exploration of its potential use as a fluorescent probe for imaging cancer cells. Additionally, further studies are needed to determine the long-term effects of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide on normal cells and tissues, as well as its potential for use in combination with other cancer treatments.

Synthesis Methods

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide can be synthesized using various methods, including the reaction of 4-cyanooxan-4-yl chloride with 4-(diethylamino)benzamide in the presence of a base, such as triethylamine or sodium hydroxide, or by the reaction of 4-cyanooxan-4-yl isocyanate with 4-(diethylamino)benzoic acid. The yield of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide varies depending on the method used, with some methods resulting in higher yields than others.

Scientific Research Applications

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has potential applications in the field of medicinal chemistry, particularly in the development of drugs that target cancer cells. Studies have shown that N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has been studied for its potential use as a fluorescent probe for imaging cancer cells.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-20(4-2)15-7-5-14(6-8-15)16(21)19-17(13-18)9-11-22-12-10-17/h5-8H,3-4,9-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWJQINIRHDERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide

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